molecular formula C25H20O5 B15037962 benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

Cat. No.: B15037962
M. Wt: 400.4 g/mol
InChI Key: NTNYHOJHHHRGPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced chromen-2-one cores, and various ester derivatives depending on the nucleophile used in substitution reactions .

Mechanism of Action

The mechanism of action of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate

InChI

InChI=1S/C25H20O5/c1-17-12-21(28-16-24(27)29-15-18-8-4-2-5-9-18)25-20(19-10-6-3-7-11-19)14-23(26)30-22(25)13-17/h2-14H,15-16H2,1H3

InChI Key

NTNYHOJHHHRGPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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